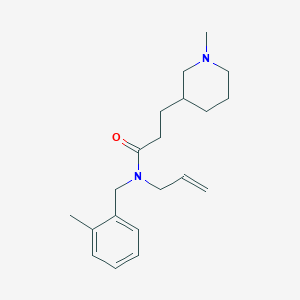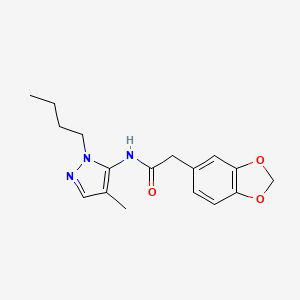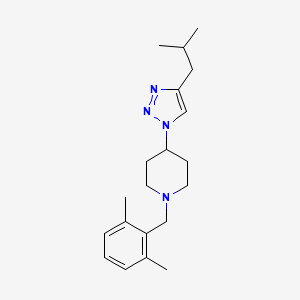![molecular formula C16H18Cl2N2O2 B5902947 N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it may have low solubility in water, which can make it difficult to administer in vivo. Additionally, it may exhibit toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, there is potential for the development of novel therapeutic applications for N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine, particularly in the treatment of neurodegenerative diseases.
In conclusion, N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine has shown significant potential for therapeutic applications and has been studied extensively for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its potential applications in the treatment of neurodegenerative diseases make it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine involves the reaction of 3,5-dichlorobenzyl alcohol with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. Finally, the compound is methylated using dimethyl sulfate to obtain N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-4-prop-2-enoxyphenyl)methyl]-N-methyl-1-(1,2-oxazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-4-6-21-16-13(17)8-12(9-14(16)18)10-20(3)11(2)15-5-7-22-19-15/h4-5,7-9,11H,1,6,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVOFUASWZQCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)CC2=CC(=C(C(=C2)Cl)OCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)

![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)

![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)

![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)